Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol This compound is known for its unique structure, which combines a pyrido[1,2-a]pyrimidine core with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, followed by cyclization to form the pyrido[1,2-a]pyrimidine ring system . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The ethyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Research has investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
Ethyl 7-bromo-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: This compound has a bromine atom at the 7-position, which can influence its reactivity and biological activity.
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: The absence of the ethyl ester group in this compound can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound’s molecular formula is C10H10N2O3, with a molecular weight of approximately 206.20 g/mol. Its structure features a pyrido[1,2-a]pyrimidine framework, which is characterized by a bicyclic arrangement that includes both pyridine and pyrimidine rings. The presence of an ethyl ester group at the 3-position enhances its solubility and reactivity compared to other derivatives in the same family.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways linked to apoptosis and cell proliferation.
Anticancer Activity
Research indicates that this compound has significant anticancer properties . In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:
- Cell Lines Tested : U87MG (glioma), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , demonstrating effectiveness against a range of bacterial strains. Key findings include:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 25 µg/mL.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Glioma Cells :
- Researchers evaluated the effects of this compound on U87MG glioma cells.
- Results indicated significant induction of apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
-
Antimicrobial Efficacy :
- A series of experiments assessed the compound's antimicrobial properties against clinical isolates.
- The results demonstrated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain cases.
Properties
IUPAC Name |
ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNPJNYRDHFJBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347471 |
Source
|
Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-14-1 |
Source
|
Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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